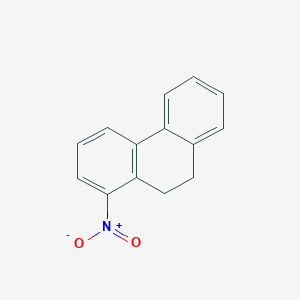

1-Nitro-9,10-dihydrophenanthrene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Nitro-9,10-dihydrophenanthrene, also known as this compound, is a useful research compound. Its molecular formula is C14H11NO2 and its molecular weight is 225.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Liver Injury Treatment

Recent research has highlighted the use of 9,10-dihydrophenanthrene compounds, including 1-nitro-9,10-dihydrophenanthrene, in the treatment of liver injuries. These compounds have been shown to exhibit protective effects against hepatocyte damage caused by hydrophobic cholic acids such as deoxycholic acid (DCA) and lithocholic acid (LCA) .

- Mechanism of Action : The protective mechanism involves the compound's ability to mitigate the toxic effects of these acids on liver cells, which can lead to conditions such as cholestasis and liver fibrosis. The research indicates that these compounds can significantly resist hepatocyte damage at concentrations ranging from 0.1 to 25 µM .

Anti-Cancer Properties

This compound has also been identified as a candidate for further drug development due to its potential anti-cancer properties. The structural characteristics of this compound allow it to interact with biological systems in ways that may inhibit tumor growth .

- Research Insights : Various studies suggest that phenanthrene derivatives possess anti-tumor activities, making them suitable for exploration in cancer therapeutics. However, specific studies focusing on this compound's efficacy are still emerging.

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

- Performance Metrics : Research into the photophysical properties of related compounds indicates that modifications in the nitro group can enhance charge transport and light absorption characteristics, which are critical for efficient device performance.

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Liver injury treatment | Protects against hepatocyte damage from DCA and LCA |

| Anti-cancer research | Potential anti-tumor properties; further studies needed | |

| Material Science | Organic electronics | Suitable for OLEDs and photovoltaics |

| Botany | Plant defense mechanisms | Acts as phytoalexins against fungal pathogens |

Propiedades

Número CAS |

18264-77-2 |

|---|---|

Fórmula molecular |

C14H11NO2 |

Peso molecular |

225.24 g/mol |

Nombre IUPAC |

1-nitro-9,10-dihydrophenanthrene |

InChI |

InChI=1S/C14H11NO2/c16-15(17)14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-7H,8-9H2 |

Clave InChI |

WKLQBGSXGOXPEM-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C=CC=C2[N+](=O)[O-])C3=CC=CC=C31 |

SMILES canónico |

C1CC2=C(C=CC=C2[N+](=O)[O-])C3=CC=CC=C31 |

Sinónimos |

9,10-Dihydro-1-nitrophenanthrene |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.